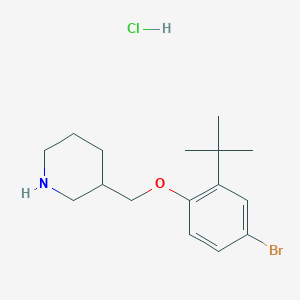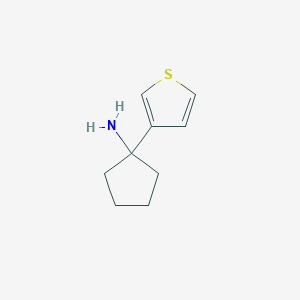![molecular formula C12H18BrClN2O B1466526 2-Bromo-6-[2-(3-piperidinyl)ethoxy]pyridine hydrochloride CAS No. 1220032-53-0](/img/structure/B1466526.png)
2-Bromo-6-[2-(3-piperidinyl)ethoxy]pyridine hydrochloride
Overview
Description
2-Bromo-6-[2-(3-piperidinyl)ethoxy]pyridine hydrochloride is a chemical compound with the formula C₁₂H₁₈BrClN₂O . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a bromine atom and an ethoxy group attached to it. The ethoxy group is further connected to a piperidinyl group .Physical And Chemical Properties Analysis
The molecular formula of this compound is C₁₂H₁₈BrClN₂O, and its molecular weight is 321.64 g/mol .Scientific Research Applications
Pyridine Derivatives in Medicinal Chemistry
Pyridine derivatives are notable for their extensive range of biological activities, including antifungal, antibacterial, antioxidant, antiglycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, ulcerogenic, antiviral, and anticancer activities. They also show high affinity for various ions and neutral species, making them effective as chemosensors for the detection of different species in environmental, agricultural, and biological samples. This suggests the potential utility of "2-Bromo-6-[2-(3-piperidinyl)ethoxy]pyridine hydrochloride" in medicinal chemistry and analytical applications, given its structural relation to pyridine derivatives (Abu-Taweel et al., 2022).
Pyridine-Based Cu(II) Complexes as Anticancer Agents
Pyridine derivatives, when complexed with metals like Cu(II), have shown significant anticancer potency against various cancer cell lines. This is attributed to their enhanced solubility and bioavailability, which increases their pharmacological effects. The structural properties of "this compound" could potentially be leveraged to form stable complexes with metals, suggesting its use in developing novel anticancer agents (Alshamrani, 2023).
Applications in Organic Synthesis
The review on pyridine derivatives underscores their importance in various fields, including organic synthesis, where they serve as intermediates for the formation of metal complexes, catalysts, and in medicinal applications. This indicates that "this compound" could play a crucial role in the synthesis of complex organic molecules, potentially leading to the development of new drugs and materials (Li et al., 2019).
Safety and Hazards
properties
IUPAC Name |
2-bromo-6-(2-piperidin-3-ylethoxy)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O.ClH/c13-11-4-1-5-12(15-11)16-8-6-10-3-2-7-14-9-10;/h1,4-5,10,14H,2-3,6-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKNJDSSDQEXDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=NC(=CC=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-Bromo-4-(sec-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1466443.png)

![2-(4-Fluorophenyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1466447.png)
![1-[(3-Hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1466448.png)

![1-{[(Oxolan-3-yl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466455.png)

![2-(4-Fluorophenyl)spiro[3.3]heptan-2-amine](/img/structure/B1466458.png)

![1-[(2-Hydroxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466461.png)

![1-{[(Prop-2-yn-1-yl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466463.png)

